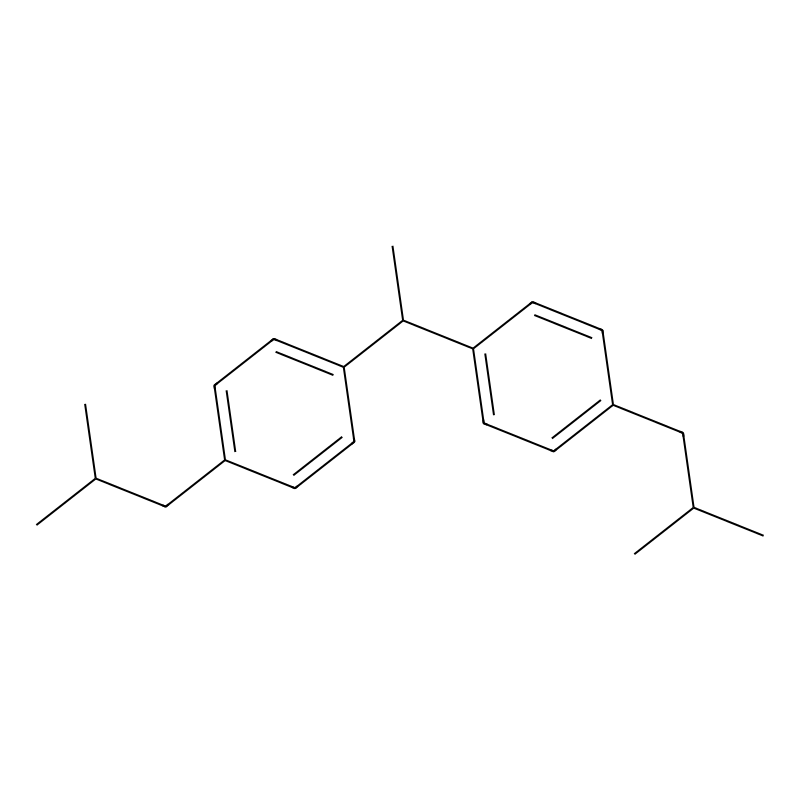1,1-Bis(p-isobutylphenyl)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1.1-Bis(p-isobutylphenyl)ethane: A Precursor for Ibuprofen Production
1.1-Bis(p-isobutylphenyl)ethane (also known as PBS) is an organic compound with the chemical formula C22H30. While it has no known direct scientific research applications itself, it serves as a key intermediate in the synthesis of ibuprofen []. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its pain-relieving, fever-reducing, and anti-inflammatory properties [].
Synthesis of Ibuprofen via 1,1-Bis(p-isobutylphenyl)ethane
One of the more commercially viable methods for ibuprofen production involves the conversion of 1,1-Bis(p-isobutylphenyl)ethane into p-isobutylstyrene (PBS) []. This conversion process typically involves dehydration, a reaction that removes water molecules from a molecule. The resulting p-isobutylstyrene then undergoes further reactions to yield ibuprofen [].
Here's the significance of 1,1-Bis(p-isobutylphenyl)ethane in this process:
- Simpler Starting Materials: Compared to other methods, using 1,1-Bis(p-isobutylphenyl)ethane allows for the utilization of simpler starting materials, reducing production costs [].
- Fewer Reaction Steps: The conversion of 1,1-Bis(p-isobutylphenyl)ethane to ibuprofen involves fewer reaction steps compared to alternative methods that rely on unstable or expensive reagents []. This translates to a more efficient and potentially less wasteful production process.
1,1-Bis(p-isobutylphenyl)ethane is an organic compound with the molecular formula C22H30. It features two p-isobutylphenyl groups attached to a central ethane backbone. This compound is categorized as a diarylalkane and is notable for its unique structure, which contributes to its chemical properties and potential applications in various fields.
- Electrophilic Aromatic Substitution: The p-isobutyl groups can facilitate further substitutions on the aromatic rings, making the compound reactive under specific conditions.
- Catalytic Cracking: In the presence of a proton acid catalyst, 1,1-bis(p-isobutylphenyl)ethane can undergo liquid phase catalytic cracking at temperatures ranging from 200°C to 350°C, producing various hydrocarbons .
1,1-Bis(p-isobutylphenyl)ethane can be synthesized through several methods:
- Reaction of Isobutylbenzene with Acetaldehyde: This method involves reacting isobutylbenzene with acetaldehyde in the presence of a catalyst .
- Catalytic Methods: Various catalytic methods can be employed to enhance yield and selectivity during synthesis, particularly under controlled conditions .
Several compounds share structural similarities with 1,1-bis(p-isobutylphenyl)ethane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1-Bis(4-methylphenyl)ethane | C18H22 | Methyl groups increase reactivity |
| 1,1-Bis(4-ethylphenyl)ethane | C20H26 | Ethyl groups provide steric hindrance |
| 1,1-Bis(4-n-butylphenyl)ethane | C22H30 | Longer alkyl chain affects solubility |
Uniqueness of 1,1-Bis(p-isobutylphenyl)ethane
What sets 1,1-bis(p-isobutylphenyl)ethane apart from these similar compounds is its specific arrangement of isobutyl groups on the phenyl rings. This configuration can influence its physical properties such as melting point and boiling point, as well as its reactivity in






